molecular formula C11H9NO B1315620 3-(Pyridin-2-YL)phenol CAS No. 98061-22-4

3-(Pyridin-2-YL)phenol

Cat. No. B1315620
CAS RN: 98061-22-4
M. Wt: 171.19 g/mol
InChI Key: UWDBMZOJTCSRGW-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-YL)phenol” is a chemical compound with the CAS Number: 98061-22-4 . It has a molecular weight of 171.2 and its IUPAC name is 3-(2-pyridinyl)phenol .


Synthesis Analysis

There are several papers that discuss the synthesis of compounds related to “3-(Pyridin-2-YL)phenol”. For instance, a study discusses the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another paper discusses the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine .


Molecular Structure Analysis

The InChI code for “3-(Pyridin-2-YL)phenol” is 1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

There are several papers that discuss the chemical reactions involving compounds related to “3-(Pyridin-2-YL)phenol”. For instance, a study discusses the reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol .


Physical And Chemical Properties Analysis

“3-(Pyridin-2-YL)phenol” has a molecular weight of 171.2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers .

Scientific Research Applications

Coordination Chemistry and Luminescent Properties

Research on 3-(Pyridin-2-yl)phenol (HIPP) has led to the development of ZnII and CoII coordination complexes with varied nuclearities, ranging from mono-, di-, trinuclear complexes to 1-D chain polymers. These complexes exhibit interesting UV–vis absorption properties, strong luminescence emissions, and magnetic properties. Specifically, weak antiferromagnetic coupling between metal centers and weak ferromagnetic CoII⋯CoII exchange interactions have been observed, suggesting potential applications in magnetic and luminescent materials (Q. Gao et al., 2014).

Organic Dyes with Large Stokes Shift

3-(Pyridin-2-yl)phenol derivatives have been synthesized and shown to have significant applications in organic dye development. These compounds display intense fluorescence upon UV light excitation, with large Stokes shifts and high quantum yields, making them suitable for applications in fluorescence-based technologies (Arianna Marchesi et al., 2019).

Catalysis in Cross-Coupling Reactions

2-Pyridin-2-yl-1H-benzoimidazole L3, a related compound, has been identified as a versatile ligand in copper-catalyzed cross-coupling reactions. It enables efficient vinyl C-N and C-O bond formation, indicating its potential as a catalyst in organic synthesis (M. S. Kabir et al., 2010).

Pincer Palladacycles Synthesis

Research involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives has led to the creation of unsymmetrical NCN′ pincer palladacycles. These complexes show promising catalytic applications while retaining the Pd(II) state, indicating their potential in catalysis (Gavin W. Roffe et al., 2016).

Fluorescent Chemo-sensing

3-(Pyridin-2-yl)phenol-based hydrazones have been synthesized for selective fluorescent "turn on" chemo-sensing of Al3+ ions, demonstrating their utility in biological imaging and metal ion detection (F. Rahman et al., 2017).

Safety And Hazards

The safety data sheet for “3-(Pyridin-2-YL)phenol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

3-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDBMZOJTCSRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540162
Record name 3-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-YL)phenol

CAS RN

98061-22-4
Record name 3-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 500 mL round bottom flask was added 2-(3-methoxyphenyl)pyridine (21.3 g, 115 mmol) and pyridine hydrochloride (107.5 g, 930 mmol). The reaction mixture was heated to 190° C. for 8 hours under nitrogen. The reaction mixture was cooled slightly and water was added. The mixture was stirred overnight. The pH of the solution was adjusted to 7 with 10% sodium hydroxide solution, extracted three times with dichloromethane. The organic layers were washed with 10% LiCl solution, brine, dried over magnesium sulfate, filtered, and evaporated. The residue was distilled on a Kugelrohr to remove the remaining pyridine (18 g, 91%).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
107.5 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CS Lai - 2010 - repository.ust.hk
Treatment of Ru(H)Cl(CO)(PPh3)3 and Ru(H)Cl(CO)(PCy3)2 (Cy = cyclohexyl) with NaLOEt (LOEt- = [(η5-C5H5)Co{P(O)(OEt)2}3]-) afforded LOEt(CO)(PR3)RuH (R = Ph (1) and Cy (2))…
Number of citations: 0 repository.ust.hk
GW Roffe, GJ Tizzard, SJ Coles, H Cox… - Organic Chemistry …, 2016 - pubs.rsc.org
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which were …
Number of citations: 10 pubs.rsc.org
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
The series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives reported here represents a …
Number of citations: 95 pubs.acs.org
J Peng, Z Xie, M Chen, J Wang, Q Zhu - Organic letters, 2014 - ACS Publications
A copper-catalyzed C–H amidation process, with azides as amino sources under oxidant-free conditions, has been developed. When N-heterocycles were employed as directing groups…
Number of citations: 118 pubs.acs.org
J Otsuki, T Tokimoto, Y Noda, T Yano… - … A European Journal, 2007 - Wiley Online Library
Iridium(III) fac‐tris(2‐phenylpyridine) fac‐[Ir(ppy) 3 ] complexes equipped with long alkyl chains were prepared to examine their capability to form organized arrays on the surface of …
V Certal, F Halley, A Virone-Oddos… - Journal of medicinal …, 2012 - ACS Publications
Most of the phosphoinositide-3 kinase (PI3K) kinase inhibitors currently in clinical trials for cancer treatment exhibit pan PI3K isoform profiles. Single PI3K isoforms differentially control …
Number of citations: 64 pubs.acs.org
JL Nallasivam, RA Fernandes - European Journal of Organic …, 2015 - Wiley Online Library
A domino aza‐Cope/aza‐Prins cascade enabled the synthesis of a new class of 4‐hydroxypiperidine‐appended mono, bis, tris, and tetrakis unimolecular compounds that served as …
S Koller, P Klein, K Reinhardt, L Ochmann… - Helvetica Chimica …, 2021 - Wiley Online Library
A group of transition‐metal catalyzed hydrogen moving reactions, encompassing hydrogen autotransfer (HAT; also called borrowing hydrogen, BH), dehydrogenative condensation (…
Number of citations: 1 onlinelibrary.wiley.com
GC He, SY Guo, H Zheng, CH Liu, Y Li, XT Min… - Cell Reports Physical …, 2022 - cell.com
Possessing a characteristic sandwich-type structure, metallocenes have been widely used by the chemistry community. However, the direct catalytic C−H heteroarylation of …
Number of citations: 3 www.cell.com
GC He, TT Song, XX Zhang, Y Liu, XY Wang, B Wan… - Chem Catalysis, 2023 - cell.com
Pyridines and quinolines are prevalent aza-arene motifs existing in drugs and natural products. It is of great interest to develop a more step- and atom-economy strategy for the …
Number of citations: 1 www.cell.com

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